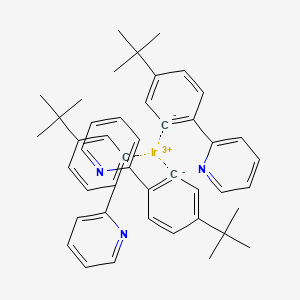
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a tert-butylbenzene group and coordinated to an iridium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of the pyridine ligand to the iridium ion. One common method involves the reaction of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine with an iridium precursor, such as iridium trichloride, in the presence of a suitable solvent like dichloromethane. The reaction is often carried out under reflux conditions to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium-ligand complexes.
Scientific Research Applications
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of OLEDs for display and lighting technologies due to its efficient phosphorescence.
Mechanism of Action
The mechanism by which 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) exerts its effects involves the coordination of the iridium ion to the pyridine ligand, which stabilizes the complex and allows for efficient energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates, while in OLEDs, the compound’s photophysical properties enable efficient light emission.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the pyridine and iridium components.
4,4′,4-Tri-tert-Butyl-2,2′6′,2-terpyridine: A related ligand with multiple tert-butyl groups and pyridine units.
Uniqueness
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its combination of a pyridine ligand with a tert-butylbenzene group and an iridium center. This combination imparts distinct photophysical properties and catalytic activity, making it valuable for applications in OLEDs and catalysis.
Properties
Molecular Formula |
C45H48IrN3 |
|---|---|
Molecular Weight |
823.1 g/mol |
IUPAC Name |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
InChI Key |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















